

Molecular modeling of Gosogliptin and DPP-4 interaction

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An In-depth Technical Guide to the Molecular Modeling of **Gosogliptin** and DPP-4 Interaction

Introduction

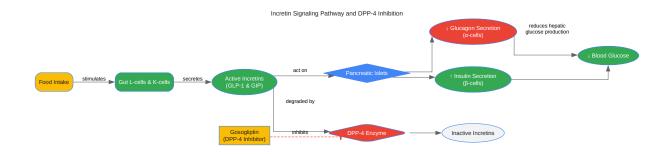
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis.[1] It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of various polypeptides.[2] A primary function of DPP-4 is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These gut-derived hormones are essential for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[4][5] The rapid degradation of incretins by DPP-4 results in a very short half-life for these hormones, limiting their glucoregulatory effects.[3][6]

The inhibition of DPP-4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[7] By blocking DPP-4 activity, the levels of active GLP-1 and GIP are increased, thereby enhancing the incretin effect and improving glycemic control.[3][6] **Gosogliptin** (trade name Saterex) is a potent and selective DPP-4 inhibitor developed for the treatment of T2DM.[8][9] This technical guide provides a comprehensive overview of the molecular interactions between **Gosogliptin** and DPP-4, with a focus on computational modeling techniques, experimental validation, and the underlying signaling pathways.

Mechanism of Action: The Incretin Pathway



The therapeutic effect of **Gosogliptin** is rooted in its ability to modulate the incretin signaling pathway. Following food intake, GLP-1 and GIP are secreted from the gut, initiating a cascade that leads to enhanced insulin secretion from pancreatic β -cells and reduced glucagon secretion from α -cells.[4] DPP-4 rapidly cleaves and inactivates these hormones.[3] **Gosogliptin**, as a competitive inhibitor, binds to the active site of DPP-4, preventing the degradation of GLP-1 and GIP.[9] This leads to a 2- to 3-fold elevation in the concentration of active incretins, thereby amplifying their beneficial effects on glucose regulation.[5]



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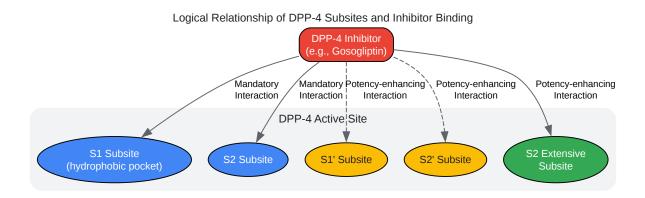
Incretin Signaling Pathway and DPP-4 Inhibition

Molecular Structure and Binding Site of DPP-4

DPP-4 is a 766-amino acid protein that forms a homodimer.[10] Its extracellular region contains the catalytic domain, which features a classic α/β -hydrolase fold. The active site of DPP-4 is characterized by several key subsites that are crucial for substrate recognition and inhibitor binding: S1, S2, S1', S2', and S2 extensive.[10] Computational studies have revealed that **Gosogliptin** binds to the S1, S2, and the S2 extensive subsites of the enzyme.[7]



The interaction with the S1 and S2 subsites is considered essential for inhibitory activity, while additional interactions with other subsites, such as the S2 extensive pocket, can significantly increase the inhibitor's potency.[10] Key residues within the active site, such as Glu205 and Glu206, often form critical salt bridge interactions with DPP-4 inhibitors.[7][11]



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Logical Relationship of DPP-4 Subsites and Inhibitor Binding

Quantitative Analysis of DPP-4 Inhibitor Binding

The efficacy of DPP-4 inhibitors is quantified by their binding affinity and inhibitory activity. These metrics are determined through various experimental and computational methods. While specific quantitative data for **Gosogliptin** is proprietary, the table below presents representative data for other well-characterized DPP-4 inhibitors to illustrate the typical range of affinities.



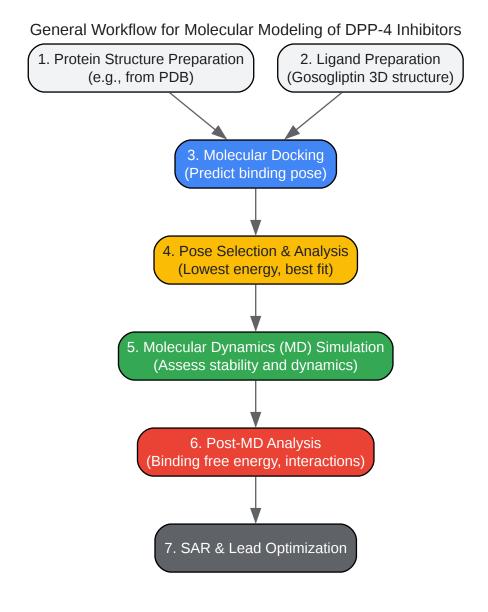
Inhibitor	IC50 (nM)	KD (μM)	Binding Free Energy (ΔGbind, kcal/mol)	Key Interacting Residues
Linagliptin	~1	-	-10.2[12][13]	Glu205, Glu206, Trp629, Tyr547[11][14]
Sitagliptin	~19	-	-8.4[12][13]	Glu205, Glu206[11]
Alogliptin	~24	-	-9.4[12]	Glu205, Glu206[11]
Vildagliptin	~62	-	-8.1[12][13]	-
Saxagliptin	~50	-	-8.3[12]	-
Teneligliptin	-	-	-	Glu205, Glu206, Phe357[10]

 IC_{50} (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to block 50% of the enzyme's activity. KD (Dissociation constant) reflects the binding affinity between the inhibitor and the enzyme. Binding free energy is often calculated from molecular dynamics simulations.

Molecular Modeling Workflow

Computational techniques are indispensable for understanding the intricate interactions between inhibitors like **Gosogliptin** and the DPP-4 enzyme at an atomic level. These methods guide the rational design of new, more potent inhibitors.





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General Workflow for Molecular Modeling of DPP-4 Inhibitors

Experimental Protocols and Methodologies Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., **Gosogliptin**) when bound to a second (the receptor, e.g., DPP-4). [15][16]

• Objective: To predict the binding mode and estimate the binding affinity of **Gosogliptin** within the DPP-4 active site.



Methodology:

- Receptor Preparation: The crystal structure of human DPP-4 is obtained from the Protein Data Bank (PDB).[7] Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.
- Ligand Preparation: A 3D structure of Gosogliptin is generated and optimized to its lowest energy conformation.
- Grid Generation: A grid box is defined around the active site of DPP-4, encompassing the S1, S2, and S2 extensive subsites.
- Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of **Gosogliptin** within the defined grid box.
- Scoring and Analysis: The resulting poses are ranked based on a scoring function that
 estimates the binding free energy. The top-ranked poses are analyzed to identify key
 interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.[16][17]

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the **Gosogliptin**-DPP-4 complex over time, offering a more realistic representation of the interaction in a physiological environment.[15][18][19]

- Objective: To assess the stability of the docked pose and to calculate the binding free energy with higher accuracy.
- Methodology:
 - System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
 - Energy Minimization: The system's energy is minimized to remove any steric clashes.



- Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and the pressure is adjusted while restraining the protein-ligand complex. This is followed by a period of unrestrained equilibration.
- Production Run: A long-duration simulation (e.g., 100-200 ns) is performed, during which the atomic coordinates and velocities are saved at regular intervals.[15][18]
- Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex (e.g., using Root Mean Square Deviation - RMSD), the flexibility of different regions (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions. Methods like MM/GBSA or MM/PBSA are used to calculate the binding free energy.[16]

DPP-4 Inhibitor Screening Assay (Fluorescence-based)

This is an in vitro biochemical assay used to measure the inhibitory activity of a compound against the DPP-4 enzyme.[2]

- Objective: To determine the IC₅₀ value of **Gosogliptin**.
- Methodology:
 - Reagents: Human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin), assay buffer, and the test inhibitor (Gosogliptin).[2]
 - Procedure:
 - A dilution series of Gosogliptin is prepared.
 - The DPP-4 enzyme is incubated with each concentration of **Gosogliptin** for a defined period.
 - The reaction is initiated by adding the fluorogenic substrate.
 - The enzyme cleaves the substrate, releasing a fluorescent product (AMC).
 - Data Acquisition: The fluorescence is measured over time using a plate reader (excitation ~360 nm, emission ~460 nm).[2]



 Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the kinetics of biomolecular interactions in realtime.

- Objective: To determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (KD) of the **Gosogliptin**-DPP-4 interaction.
- Methodology:
 - Immobilization: The DPP-4 protein is immobilized on the surface of a sensor chip.
 - Binding: A solution containing Gosogliptin (the analyte) is flowed over the sensor surface.
 The binding of Gosogliptin to the immobilized DPP-4 causes a change in the refractive index at the surface, which is detected as a response signal.
 - Dissociation: A buffer solution is flowed over the surface to allow for the dissociation of the complex.
 - Analysis: The binding and dissociation phases are monitored in real-time. The resulting sensorgram is fitted to a kinetic model to determine the kon, koff, and KD values.[16]

Conclusion

The development of **Gosogliptin** as a therapeutic agent for T2DM is a testament to the power of molecularly targeted drug design. Computational modeling techniques, including molecular docking and dynamics simulations, have been instrumental in elucidating the precise binding mode of **Gosogliptin** within the active site of DPP-4. These in silico methods, when coupled with rigorous experimental validation through biochemical assays and biophysical techniques like SPR, provide a comprehensive understanding of the structure-activity relationship. This detailed molecular insight not only explains the high potency and selectivity of **Gosogliptin** but also provides a robust framework for the future design and optimization of next-generation DPP-4 inhibitors.



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